molecular formula C11H16ClF2N5 B12232987 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12232987
M. Wt: 291.73 g/mol
InChI Key: RQBMLBKWFWRJDP-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that features a pyrazole ring substituted with difluoromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and dimethylpyrazole groups can enhance its stability, reactivity, and binding affinity compared to similar compounds .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2,5-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-5-10(17(2)15-8)7-14-6-9-3-4-18(16-9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H

InChI Key

RQBMLBKWFWRJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C(F)F)C.Cl

Origin of Product

United States

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